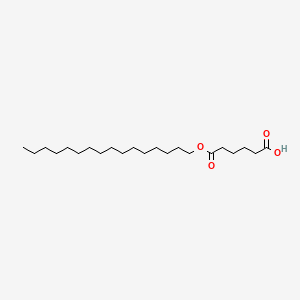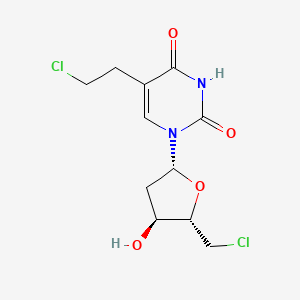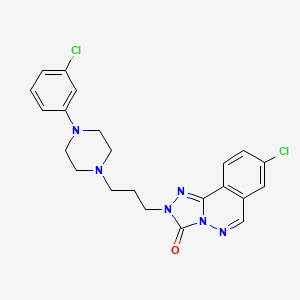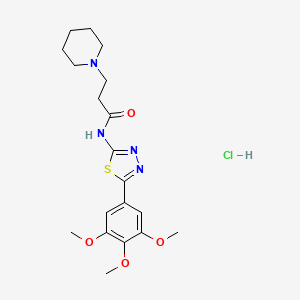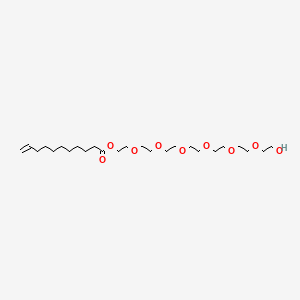![molecular formula C14H13N3O4 B12692007 2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid CAS No. 85237-57-6](/img/structure/B12692007.png)
2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid is a complex organic compound with the molecular formula C14H13N3O4 This compound is characterized by the presence of amino and hydroxy functional groups attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-hydroxybenzoic acid and 2-amino-5-hydroxybenzoic acid.
Coupling Reaction: The key step involves a coupling reaction between 3-amino-4-hydroxybenzoic acid and 2-amino-5-hydroxybenzoic acid. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) at room temperature. The reaction mixture is stirred for several hours to ensure complete coupling.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reaction is scaled up in industrial reactors.
Optimization: Reaction conditions are optimized to maximize yield and minimize impurities.
Purification: Industrial purification methods such as large-scale chromatography or crystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions are typically carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may modulate biochemical pathways related to inflammation and oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-hydroxybenzoic acid: Similar structure but lacks the additional amino and hydroxybenzoyl groups.
3-Amino-4-hydroxybenzoic acid: Similar structure but lacks the additional amino and hydroxybenzoyl groups.
2-Amino-5-bromobenzoic acid: Contains a bromine atom instead of the hydroxybenzoyl group.
Uniqueness
2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid is unique due to the presence of both amino and hydroxybenzoyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
85237-57-6 |
|---|---|
Formule moléculaire |
C14H13N3O4 |
Poids moléculaire |
287.27 g/mol |
Nom IUPAC |
2-amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C14H13N3O4/c15-10-3-2-8(6-9(10)14(20)21)17-13(19)7-1-4-12(18)11(16)5-7/h1-6,18H,15-16H2,(H,17,19)(H,20,21) |
Clé InChI |
RGWHLIHIFDDLTL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)N)C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


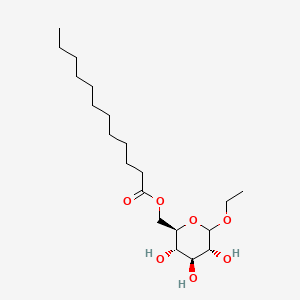

![5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12691941.png)
![2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium chloride](/img/structure/B12691945.png)


